5H,6H,7H,8H,9H-Pyrido[3,2-b]indol-9-one
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Overview
Description
5H,6H,7H,8H,9H-Pyrido[3,2-b]indol-9-one is a heterocyclic compound that belongs to the class of pyridoindoles. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-cancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H,8H,9H-Pyrido[3,2-b]indol-9-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions to form the desired pyridoindole structure .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H,8H,9H-Pyrido[3,2-b]indol-9-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups .
Scientific Research Applications
5H,6H,7H,8H,9H-Pyrido[3,2-b]indol-9-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including anti-cancer properties.
Medicine: Research has focused on its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing
Mechanism of Action
The mechanism of action of 5H,6H,7H,8H,9H-Pyrido[3,2-b]indol-9-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interfere with cellular pathways that are crucial for the survival of cancer cells. Molecular docking studies have shown that it can bind to the active sites of target proteins, thereby inhibiting their function .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Another pyridoindole with similar biological activities.
6,7-Dihydro-5H-pyrido[2,3-c]pyridazine: A related compound with potential anti-cancer properties
Uniqueness
5H,6H,7H,8H,9H-Pyrido[3,2-b]indol-9-one is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry .
Properties
IUPAC Name |
5,6,7,8-tetrahydropyrido[3,2-b]indol-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-9-5-1-3-7-10(9)11-8(13-7)4-2-6-12-11/h2,4,6,13H,1,3,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FATNUJIDKOPJRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C3=C(N2)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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